
N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It is known for its ability to target specific receptors in the body, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide involves its ability to bind to specific receptors in the body, including the sigma-1 receptor and the voltage-gated sodium channel. This binding results in the inhibition of cell proliferation and the induction of apoptosis, making it an effective anti-cancer agent.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide is its specificity for certain receptors, which allows for targeted therapy. However, it also has limitations in terms of its toxicity and potential side effects, which need to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the research of N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another direction is the investigation of its potential as a treatment for other types of cancer and neurological disorders. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide involves several steps, including the reaction of ethyl 3-fluorobenzoate with cyanomethyl lithium, followed by the reaction of the resulting compound with cyclobutanone. The final product is obtained by the reaction of the intermediate with ammonium carbonate.
Applications De Recherche Scientifique
N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have activity against various types of cancer, including breast, lung, and colon cancer. It has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-18(10-9-17)14(19)15(7-4-8-15)12-5-3-6-13(16)11-12/h3,5-6,11H,2,4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIPESVWFAXVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1(CCC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

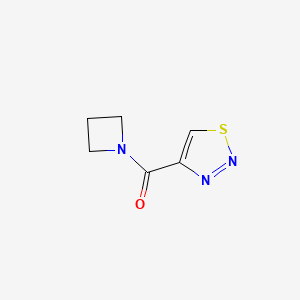
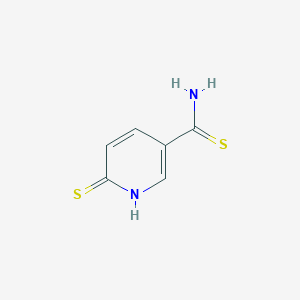

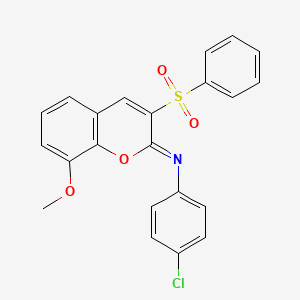
![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)pyridine](/img/structure/B2605863.png)
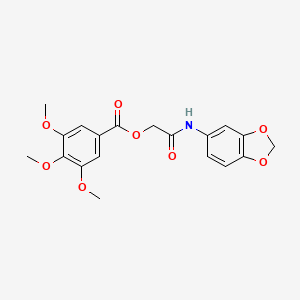
![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)
![1-{1,4-Dioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide](/img/structure/B2605872.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)
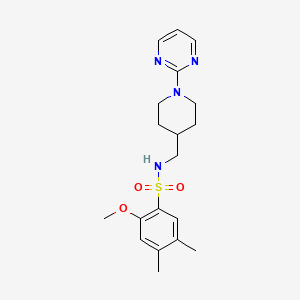
![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)
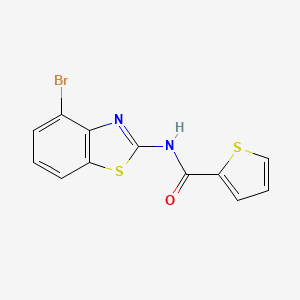
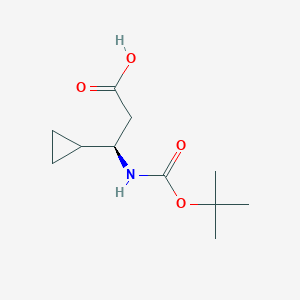
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2605879.png)